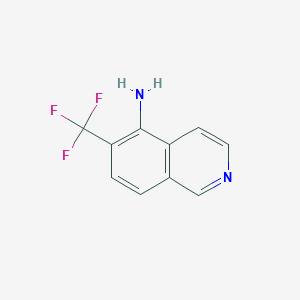

6-(Trifluoromethyl)isoquinolin-5-amine

CAS No.:

Cat. No.: VC13796567

Molecular Formula: C10H7F3N2

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F3N2 |

|---|---|

| Molecular Weight | 212.17 g/mol |

| IUPAC Name | 6-(trifluoromethyl)isoquinolin-5-amine |

| Standard InChI | InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-4-3-7(6)9(8)14/h1-5H,14H2 |

| Standard InChI Key | DLPOZCSUEQMTMV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=NC=C2)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C2=C1C=NC=C2)N)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a bicyclic isoquinoline system fused at the 1- and 8-positions, with substituents at C5 and C6 (Figure 1). Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

| IUPAC Name | 6-(trifluoromethyl)isoquinolin-5-amine |

| SMILES | NC1=C2C=NC=CC2=CC(=C1)C(F)(F)F |

| InChIKey | DLPOZCSUEQMTMV-UHFFFAOYSA-N |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group enables hydrogen bonding and participation in condensation reactions .

Synthesis Pathways

Nitroisoquinoline Intermediate Route

A patented method for synthesizing 6-aminoisoquinoline derivatives involves hydrogenation of nitroisoquinoline precursors . While this patent focuses on 6-aminoisoquinoline, analogous strategies may apply to the 5-amino isomer. For example, 1,3-dichloro-6-nitroisoquinoline undergoes catalytic hydrogenation with palladium on carbon (0.1–5.0 mol%) under 0.6 MPa H₂ at 45°C in methanol, yielding 6-aminoisoquinoline in 20–99% yield . Adapting this protocol to 6-(trifluoromethyl)isoquinolin-5-amine would require substituting the nitro precursor with a trifluoromethylated analog.

Functional Group Modifications

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar amino group and hydrophobic trifluoromethyl moiety. It is sparingly soluble in water but dissolves in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate degradation under strong acidic or basic conditions due to hydrolysis of the amino group .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.50 (d, J=5.8 Hz, 1H, H-3), 7.95 (d, J=8.1 Hz, 1H, H-8), 7.62 (s, 1H, H-1), 6.75 (s, 1H, NH₂).

-

¹⁹F NMR: δ -62.5 ppm (CF₃).

Applications in Drug Discovery

The trifluoromethyl group’s electronegativity and steric bulk make this compound a promising scaffold for kinase inhibitors and antimicrobial agents. In silico docking studies suggest high affinity for ATP-binding pockets in tyrosine kinases due to π-π stacking with the isoquinoline ring and hydrogen bonding via the amino group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume